molecular formula C17H16Cl5NO B14116186 (R)-Bis(3,5-dichlorophenyl)(pyrrolidin-2-yl)methanol hydrochloride

(R)-Bis(3,5-dichlorophenyl)(pyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B14116186
M. Wt: 427.6 g/mol
InChI Key: SXTLKLWHSJRNKD-UHFFFAOYSA-N
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Description

®-Bis(3,5-dichlorophenyl)(pyrrolidin-2-yl)methanol hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and supports new reaction pathways . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

®-Bis(3,5-dichlorophenyl)(pyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-Bis(3,5-dichlorophenyl)(pyrrolidin-2-yl)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-Bis(3,5-dichlorophenyl)(pyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Bis(3,5-dichlorophenyl)(pyrrolidin-2-yl)methanol hydrochloride is unique due to its specific structural features, such as the presence of the 3,5-dichlorophenyl groups and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16Cl5NO

Molecular Weight

427.6 g/mol

IUPAC Name

bis(3,5-dichlorophenyl)-pyrrolidin-2-ylmethanol;hydrochloride

InChI

InChI=1S/C17H15Cl4NO.ClH/c18-12-4-10(5-13(19)8-12)17(23,16-2-1-3-22-16)11-6-14(20)9-15(21)7-11;/h4-9,16,22-23H,1-3H2;1H

InChI Key

SXTLKLWHSJRNKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl

Origin of Product

United States

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